molecular formula C11H15F3N2 B1275366 {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine CAS No. 884504-58-9

{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine

Cat. No. B1275366
M. Wt: 232.25 g/mol
InChI Key: SWLFIBVORKOVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is a chemical compound with the molecular formula C11H15F3N2 . It has a molecular weight of 232.25 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is 1S/C11H15F3N2/c1-16(2)10(7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6,10H,7,15H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is a liquid at room temperature . It has a molecular weight of 232.25 .

Scientific Research Applications

    Organosoluble and Light-colored Fluorinated Polyimides

    • Application : The trifluoromethyl-substituted diamine monomer was used to synthesize novel fluorinated polyimides .
    • Method : The monomer was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .
    • Results : The resulting polyimides had inherent viscosities ranging from 0.74 to 1.14 dL/g. They showed better solubility and lower color intensity, dielectric constant, and moisture absorption compared to other polyimides .

    FDA-Approved Trifluoromethyl Group-Containing Drugs

    • Application : Trifluoromethyl (TFM, -CF3)-group-containing compounds have been used in FDA-approved drugs for the last 20 years .
    • Method : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
    • Results : These compounds were found to exhibit numerous pharmacological activities .

    Synthesis of Fluorinated Polyimides

    • Application : Trifluoromethyl-substituted diamine monomers are used to synthesize novel fluorinated polyimides .
    • Method : The monomer is prepared through nucleophilic substitution reactions and catalytic reduction .
    • Results : The resulting polyimides have better solubility, lower color intensity, and lower dielectric constant compared to other polyimides .

    Synthesis of Trifluoromethylpyridines

    • Application : Trifluoromethylpyridine (TFMP) derivatives are used in the agrochemical and pharmaceutical industries .
    • Method : The review covers the synthesis and applications of TFMP and its derivatives .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

    Synthesis of Fipronil Derivatives

    • Application : Fipronil is a widely used pesticide, and its derivatives are synthesized for improved efficacy .
    • Method : The synthesis of fipronil derivatives is often carried out via the Suzuki–Miyaura reaction .
    • Results : The resulting fipronil derivatives are used as effective pesticides .

    Production of Chiral Amines

    • Application : A ω-transaminase enzyme is used to reduce a trifluoromethyl-containing ketone to a chiral amine .
    • Method : The enzyme is expressed in recombinant E. coli cells and used to reduce 4′-(trifluoromethyl)acetophenone to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine .
    • Results : The resulting chiral amine is a pharmaceutical intermediate .

    FDA-Approved Trifluoromethyl Group-Containing Drugs

    • Application : Trifluoromethyl (TFM, -CF3)-group-containing compounds have been used in FDA-approved drugs for the last 20 years .
    • Method : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
    • Results : These compounds were found to exhibit numerous pharmacological activities .

    Synthesis of Trifluoromethylpyridines

    • Application : Trifluoromethylpyridine (TFMP) derivatives are used in the agrochemical and pharmaceutical industries .
    • Method : The review covers the synthesis and applications of TFMP and its derivatives .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

    Synthesis of Fipronil Derivatives

    • Application : Fipronil is a widely used pesticide, and its derivatives are synthesized for improved efficacy .
    • Method : The synthesis of fipronil derivatives is often carried out via the Suzuki–Miyaura reaction .
    • Results : The resulting fipronil derivatives are used as effective pesticides .
  • Application : A ω-transaminase enzyme is used to reduce a trifluoromethyl-containing ketone to a chiral amine .
  • Method : The enzyme is expressed in recombinant E. coli cells and used to reduce 4′-(trifluoromethyl)acetophenone to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine .
  • Results : The resulting chiral amine is a pharmaceutical intermediate .

Safety And Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2/c1-16(2)10(7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6,10H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLFIBVORKOVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.